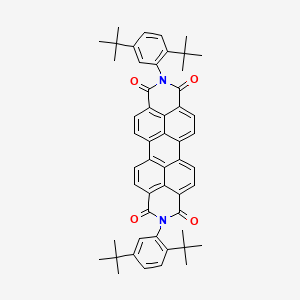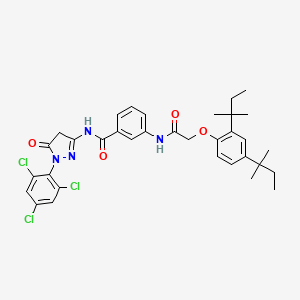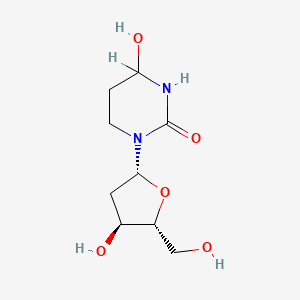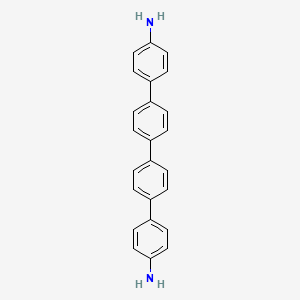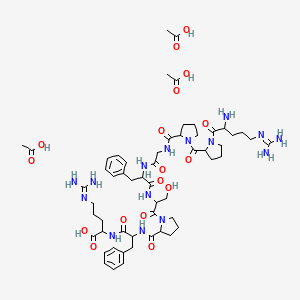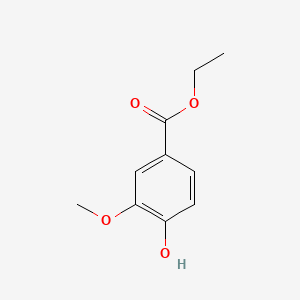
香草酸乙酯
描述
香草乙酯,也称为4-羟基-3-甲氧基苯甲酸乙酯,是一种有机化合物,分子式为C10H12O4。它是一种香草酸的酯类衍生物,由于其令人愉悦的香草味而被广泛用作香料。 香草乙酯是白色结晶固体,可溶于有机溶剂,熔点约为76-78°C .
科学研究应用
Ethyl Vanillate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antifungal activities.
Industry: Utilized as a flavoring agent in the food and beverage industry, as well as in cosmetics and personal care products
作用机制
香草乙酯的作用机制涉及其与各种分子靶点和途径的相互作用。例如,其抗氧化特性归因于其清除自由基和抑制氧化应激的能力。 此外,其抗菌作用被认为是由于其破坏微生物细胞膜并抑制病原体生长能力 .
生化分析
Biochemical Properties
Ethyl vanillate plays a significant role in biochemical reactions, particularly due to its antioxidative properties. It has been shown to interact with various free radicals, such as ABTS cation radicals, demonstrating stronger activity than well-known antioxidants like Trolox . The antioxidative activity of ethyl vanillate is strongly correlated with its lipophilicity, which enhances its protective effect against free radical-induced biomembrane damage . Additionally, ethyl vanillate has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to reduce oxidative damage.
Cellular Effects
Ethyl vanillate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that ethyl vanillate can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, ethyl vanillate has been reported to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production . These effects contribute to the overall cellular resilience against oxidative damage and stress.
Molecular Mechanism
At the molecular level, ethyl vanillate exerts its effects through several mechanisms. It can bind to and scavenge free radicals, thereby preventing oxidative damage to cellular components . Ethyl vanillate also interacts with specific enzymes, either inhibiting or activating them, to modulate biochemical pathways involved in oxidative stress and inflammation . Additionally, ethyl vanillate has been shown to influence gene expression by modulating transcription factors and signaling pathways that regulate antioxidant defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl vanillate have been observed to change over time. Ethyl vanillate exhibits good stability under various experimental conditions, maintaining its antioxidative properties over extended periods . Its efficacy may decrease over time due to gradual degradation or interaction with other compounds in the experimental setup . Long-term studies have shown that ethyl vanillate can provide sustained protection against oxidative damage, although its effectiveness may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of ethyl vanillate vary with different dosages in animal models. At low to moderate doses, ethyl vanillate has been shown to exert beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress . At high doses, ethyl vanillate may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .
Metabolic Pathways
Ethyl vanillate is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize reactive oxygen species . Additionally, ethyl vanillate can influence metabolic flux by modulating key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular metabolism . These interactions contribute to the overall metabolic balance and resilience against oxidative damage.
Transport and Distribution
Within cells and tissues, ethyl vanillate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Ethyl vanillate’s lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes, where it can exert its antioxidative effects . Additionally, ethyl vanillate’s distribution within tissues may be influenced by its interactions with other biomolecules, affecting its localization and accumulation .
Subcellular Localization
Ethyl vanillate’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . In these compartments, ethyl vanillate can interact with localized enzymes and biomolecules, enhancing its antioxidative and protective effects . The subcellular localization of ethyl vanillate is essential for its ability to modulate specific biochemical pathways and cellular processes.
准备方法
合成路线和反应条件: 香草乙酯可以通过在酸性催化剂(如硫酸)的存在下,用乙醇酯化香草酸来合成。该反应通常涉及在回流条件下加热混合物,以促进酯的形成。一般的反应如下所示:
香草酸+乙醇H2SO4{_svg_2}香草乙酯+水
工业生产方法: 在工业生产中,香草乙酯的生产可能涉及使用更有效的催化剂和优化的反应条件,以提高产量并降低生产成本。 该工艺也可能包括如重结晶等纯化步骤,以获得高纯度的香草乙酯 .
化学反应分析
反应类型: 香草乙酯会发生多种化学反应,包括:
氧化: 香草乙酯可以被氧化成香草酸。
还原: 香草乙酯的还原可以得到香草醇。
取代: 香草乙酯中的甲氧基可以发生亲核取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在碱性条件下使用氢氧根离子或胺等亲核试剂。
主要产物:
氧化: 香草酸。
还原: 香草醇。
取代: 根据亲核试剂的不同,可以形成多种取代产物.
4. 科研应用
香草乙酯在科学研究中具有广泛的应用:
化学: 用作合成各种有机化合物的先驱。
生物学: 研究其潜在的抗氧化和抗菌特性。
医学: 研究其潜在的治疗作用,包括抗炎和抗真菌活性。
相似化合物的比较
香草乙酯类似于其他香草酸酯,如香草甲酯和香草丁酯。它在亲脂性和亲水性之间取得了独特的平衡,从而增强了其溶解性和生物利用度。 与香草酸相比,香草乙酯在某些测定中表现出更强的抗氧化活性,使其成为特定应用中更有效的化合物 .
类似化合物:
- 香草甲酯
- 香草丁酯
- 香草酸
香草乙酯因其多功能的应用和独特的化学性质而脱颖而出,使其成为各个研究和工业领域的宝贵化合物。
属性
IUPAC Name |
ethyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYRGBWOVHDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060670 | |
| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-05-0 | |
| Record name | Ethyl vanillate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl vanillate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl vanillate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-3-methoxybenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl vanillate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL VANILLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V38JK4Z93O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl vanillate exhibit antifungal activity?
A1: While the exact mechanism remains unclear, studies suggest ethyl vanillate may exert fungistatic or fungicidal effects. In vitro research on Histoplasma capsulatum indicated growth inhibition at therapeutically achievable concentrations. [, ]
Q2: Can ethyl vanillate scavenge free radicals?
A2: Yes, ethyl vanillate possesses antioxidant properties. Research suggests it acts as a hydrogen peroxide scavenger, potentially contributing to its therapeutic effects against vitiligo, a skin condition linked to free radical damage. [, ]
Q3: What is the molecular formula and weight of ethyl vanillate?
A3: The molecular formula is C10H12O4, and the molecular weight is 196.20 g/mol.
Q4: Are there spectroscopic methods to characterize ethyl vanillate?
A4: Yes, techniques like UV-Vis, ATR-IR, 1H-NMR, 13C-NMR, and mass spectrometry have been employed to elucidate the structure of ethyl vanillate. []
Q5: Is there information available on the stability of ethyl vanillate under various conditions?
A5: While specific data on material compatibility is limited in the provided research, its presence in wine after aging suggests relative stability in that environment. Further research is needed to determine its performance under diverse conditions. [, ]
Q6: Does ethyl vanillate exhibit catalytic activity?
A6: The provided research does not mention any catalytic properties of ethyl vanillate.
Q7: Have computational methods been used to study ethyl vanillate?
A7: Yes, ligand-based pharmacophore modeling was used to screen for potential 17β-HSD2 inhibitors, leading to the identification of ethyl vanillate as a potential candidate. [, ]
Q8: How does modifying the structure of ethyl vanillate impact its anticholinesterase activity?
A8: Research indicates that the presence and position of hydroxyl (OH) and methoxy (OCH3) groups on the phenol ring influence its inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Methyl and ethyl esters also exhibited stronger inhibition than their corresponding free acids. []
Q9: Has ethyl vanillate demonstrated efficacy in preclinical models of disease?
A9: While not specifically mentioned, a study on vitiligo found a significant change in pigmentation after topical application of ethyl vanillate in conjunction with phototherapy, indicating potential therapeutic benefits. []
Q10: Are there any known resistance mechanisms associated with ethyl vanillate?
A10: The provided research does not offer information on resistance mechanisms related to ethyl vanillate.
Q11: What is the safety profile of ethyl vanillate?
A11: While ethyl vanillate is generally considered safe for use in food flavorings, further research is needed to fully understand its potential toxicity and long-term effects. Early studies using high doses for fungal infections reported challenges achieving therapeutic blood concentrations without adverse effects. []
Q12: Are there specific strategies for targeted delivery or biomarkers associated with ethyl vanillate?
A12: The research provided does not delve into targeted delivery strategies, biomarkers, or specific diagnostic applications for ethyl vanillate.
Q13: What is known about the environmental impact and degradation of ethyl vanillate?
A13: The research provided does not address the ecotoxicological effects or degradation pathways of ethyl vanillate. Further investigation is necessary to understand its environmental fate and potential impact.
Q14: Is there information available on ethyl vanillate’s immunogenicity, interaction with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability?
A14: The research provided does not delve into these specific aspects of ethyl vanillate. Further investigations are required to gain a comprehensive understanding of its interactions with biological systems.
Q15: Are there viable alternatives to ethyl vanillate, and what is its historical context in research?
A15: While alternative antifungal agents and antioxidants exist, the research does not provide direct comparisons. Ethyl vanillate has a history dating back to at least the mid-20th century, with initial investigations into its antifungal properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


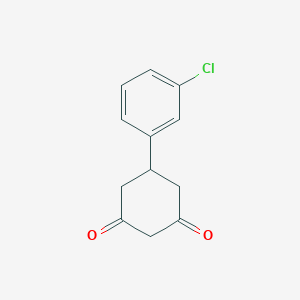
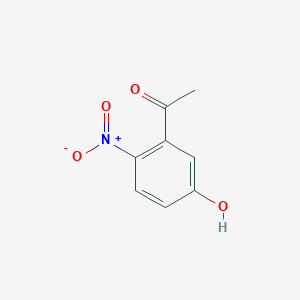

![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)


